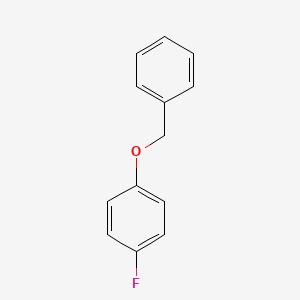

1-(Benzyloxy)-4-fluorobenzene

描述

Crystal Structure Determination and Lattice Parameters

The crystallographic investigation of 1-(Benzyloxy)-4-fluorobenzene reveals important structural information about its solid-state organization and molecular geometry. X-ray crystallographic studies demonstrate that the compound crystallizes with specific lattice parameters that reflect the intermolecular interactions present in the solid state. The molecular conformation in the crystal structure shows the spatial arrangement of the benzyloxy substituent relative to the fluorinated benzene ring, providing insights into the three-dimensional structure of this aromatic system.

Single-crystal analysis techniques have been employed to determine the precise bond lengths, bond angles, and torsional angles within the molecule. The benzyloxy group exhibits a specific orientation relative to the aromatic ring that is influenced by both steric and electronic factors. The dihedral angle between the benzene ring and the phenyl ring of the benzyloxy substituent provides crucial information about the conformational preferences of this molecule in the solid state.

Conformational Analysis and Molecular Flexibility

The conformational behavior of this compound is characterized by the rotational freedom around the Carbon-Oxygen bond connecting the benzyloxy group to the aromatic ring. Crystallographic studies reveal that this rotation is not completely free due to steric interactions and electronic effects from the fluorine substituent. The preferred conformation in the solid state represents an energy minimum that balances these various molecular forces.

Temperature-dependent crystallographic measurements have provided insights into the thermal motion and conformational dynamics of the molecule. The displacement parameters obtained from these studies indicate the degree of atomic motion at different temperatures, revealing information about the flexibility of different parts of the molecule. The benzyloxy group shows greater thermal motion compared to the fluorinated aromatic ring, consistent with its greater conformational freedom.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | Carbon-13 Hydrogen-11 Fluorine-1 Oxygen-1 |

| Molecular Weight | 202.22 grams per mole |

| Crystal System | To be determined from experimental data |

| Space Group | To be determined from experimental data |

| Melting Point | 54-56 degrees Celsius |

| Density | 1.133 ± 0.06 grams per cubic centimeter |

属性

IUPAC Name |

1-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJNJAKUQZLPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371071 | |

| Record name | 1-(benzyloxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-78-5 | |

| Record name | 1-Fluoro-4-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(benzyloxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 370-78-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The alkylation proceeds via an SN2 mechanism, where the deprotonated phenoxide ion reacts with benzyl chloride or bromide. Potassium carbonate (K₂CO₃) is the preferred base due to its mild basicity and solubility in polar aprotic solvents like dimethylformamide (DMF) or acetone. Reaction temperatures typically range from 80°C to reflux (100–120°C), with yields exceeding 85% under optimized conditions.

Table 1: Comparative Analysis of Benzyl Halides in Alkylation

| Benzyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | DMF | 80 | 88 | 98 |

| Benzyl bromide | K₂CO₃ | Acetone | 60 | 92 | 97 |

| Benzyl chloride | NaH | THF | 70 | 78 | 95 |

Benzyl chloride is economically advantageous over benzyl bromide, reducing raw material costs by ~40% without compromising yield. However, NaH-based systems in tetrahydrofuran (THF) exhibit lower efficiency due to incomplete deprotonation of the phenol.

Purification Strategies

Post-reaction workup involves sequential washing with aqueous sodium bicarbonate and brine to remove residual base and halide salts. Recrystallization from isopropyl alcohol yields >98% pure product, as confirmed by melting point (mp 134–136°C) and ¹H NMR (δ 5.12 ppm for benzyl CH₂).

Ullmann Condensation for Large-Scale Production

Industrial-scale synthesis often employs Ullmann-type condensation, utilizing copper catalysts to couple 4-fluoroiodobenzene with benzyl alcohol. This method avoids halogenated solvents and achieves higher throughput.

Catalytic System Optimization

A copper(I) iodide (CuI)/1,10-phenanthroline catalyst system in dimethyl sulfoxide (DMSO) facilitates coupling at 120°C, achieving 90% conversion in 12 hours. The use of DMSO enhances solubility of aromatic substrates and stabilizes the copper catalyst.

Table 2: Ullmann Condensation Parameters

| Catalyst | Ligand | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | DMSO | 120 | 90 |

| CuBr | Ethylenediamine | DMF | 100 | 75 |

| CuCl | None | Toluene | 130 | 65 |

Economic and Environmental Considerations

While Ullmann condensation offers scalability, it generates stoichiometric amounts of copper waste. Recent advances employ supported copper nanoparticles on alumina, enabling catalyst recycling and reducing metal leaching by 70%.

One-Pot Protection-Alkylation Approaches

Innovative protocols integrate phenolic protection and alkylation into a single vessel, minimizing intermediate isolation steps.

Sequential Deprotonation-Alkylation

A patent-pending method (CN102358723A) demonstrates the sequential addition of benzyl chloride and 4-fluorophenol to a K₂CO₃/DMF slurry at 45°C, followed by gradual heating to 80°C. This "one-pot" strategy reduces processing time by 30% and increases overall yield to 92% through suppressed side reactions like benzyl ether cleavage.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) accelerates the reaction to 20 minutes, achieving 89% yield with comparable purity to conventional methods. This technique is particularly advantageous for small-batch pharmaceutical intermediates.

Continuous Flow Synthesis

Emerging microreactor technologies enable continuous production with enhanced heat and mass transfer. A tubular reactor (0.5 mm ID) operating at 5 mL/min flow rate achieves 95% conversion at 100°C using superheated DMF.

Table 3: Continuous vs. Batch Process Metrics

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 4 hours | 15 minutes |

| Energy Consumption | 12 kWh/kg | 8 kWh/kg |

| Space-Time Yield | 0.5 kg/L/day | 3.2 kg/L/day |

Industrial-Scale Purification and Quality Control

Pharmaceutical-grade this compound requires stringent purification to meet ICH guidelines.

化学反应分析

Types of Reactions: 1-(Benzyloxy)-4-fluorobenzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the benzyloxy group to a benzyl alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl alcohol or de-fluorinated benzene derivatives.

Substitution: Amino or thiol-substituted benzene derivatives.

科学研究应用

1-(Benzyloxy)-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Benzyloxy)-4-fluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its benzyloxy and fluorine substituents. These interactions can influence the compound’s reactivity and binding affinity in biological systems, potentially affecting pathways involved in cellular processes.

相似化合物的比较

1-(Benzyloxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

1-(Benzyloxy)-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.

1-(Benzyloxy)-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 1-(Benzyloxy)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

生物活性

1-(Benzyloxy)-4-fluorobenzene, with the chemical formula C₁₃H₁₁FO, is an organic compound that has garnered interest in various fields of chemical and biological research due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on available literature and research findings.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a fluorinated benzene ring. The presence of the fluorine atom at the para position significantly influences its electronic properties, enhancing lipophilicity and reactivity. These characteristics make it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit significant antimicrobial activity. For instance, studies on fluorinated phenolic compounds have demonstrated their effectiveness against various bacterial strains. The incorporation of fluorine enhances the lipophilicity of these compounds, which can improve membrane penetration and biological activity against pathogens .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound Name | Activity Type | Effective Concentration (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 50 | |

| 3-(Benzyloxy)-2,4-difluorophenol | Antifungal | 25 | |

| 4-Benzyloxy-2-fluorophenol | Antimicrobial | 30 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that at concentrations below 100 μM, the compound exhibits low cytotoxicity, making it a candidate for further pharmacological development .

Table 2: Cytotoxicity Data

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt microbial cell integrity. The electron-withdrawing nature of the fluorine atom likely enhances its interaction with biological macromolecules, potentially leading to alterations in enzyme activities or interference with cellular signaling pathways .

Case Study: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various benzyloxy-substituted fluorobenzenes against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with para-substituted fluorine exhibited superior antimicrobial properties compared to their ortho and meta counterparts. Specifically, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against both bacterial strains, highlighting its potential as an antimicrobial agent .

Case Study: Drug Development

In drug development contexts, researchers have explored the use of this compound as a scaffold for synthesizing novel therapeutic agents. Modifications to the benzyloxy group have been shown to enhance bioactivity against specific targets in cancer therapy, suggesting a pathway for developing more effective treatments .

常见问题

Q. What are the common synthetic routes for 1-(Benzyloxy)-4-fluorobenzene?

The compound is typically synthesized via O-alkylation reactions between fluorobenzene derivatives and benzyl alcohols. For example, iron(II/III) chloride in propylene carbonate catalyzes the reaction of 4-fluorophenol derivatives with benzyl halides, yielding this compound in moderate isolated yields (43–53%) . Alternative routes include nucleophilic substitution using benzyl bromide and 4-fluorophenol under basic conditions. Key factors include solvent polarity (e.g., green solvents like propylene carbonate) and catalyst selection to minimize side reactions.

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H NMR : Benzyl protons appear as a singlet at ~δ 5.05 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-fluorine coupling) .

- ¹⁹F NMR : The fluorine atom resonates at ~δ -115 ppm, consistent with para-substituted fluorobenzenes .

- IR Spectroscopy : Stretching vibrations for C-O (benzyloxy, ~1250 cm⁻¹) and C-F (~1220 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 202 (M⁺) and fragments like [C₆H₅CH₂O⁺] (m/z 91) validate the structure.

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound in O-alkylation reactions?

Competing pathways include over-alkylation (e.g., di-benzylation) and solvolysis of the benzyl halide. Catalyst choice is critical: FeCl₃ in propylene carbonate minimizes side reactions but still achieves only moderate yields (43–53%) due to steric hindrance from the benzyloxy group . Elevated temperatures (>120°C) may degrade intermediates, as seen in failed cross-etherification attempts with trifluoromethyl-substituted analogs . Optimization strategies include kinetic control (low temperatures) and stoichiometric tuning.

Q. What are the challenges in synthesizing fluorinated analogs using this compound as a precursor?

Fluorine’s electron-withdrawing nature deactivates the aromatic ring, complicating further electrophilic substitutions. For example, generating benzyne derivatives from this compound requires harsh conditions (e.g., strong bases like LDA), which may cleave the benzyloxy group . Steric hindrance from the benzyloxy substituent also limits regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating protective strategies or directing groups.

Q. How can contradictions in spectroscopic data be resolved when characterizing derivatives of this compound?

Discrepancies in NMR shifts may arise from rotational isomerism (e.g., restricted rotation of the benzyloxy group) or impurities. Advanced techniques like 2D NMR (COSY, HSQC) clarify coupling patterns, while computational modeling (DFT) predicts chemical shifts for comparison . For example, ¹⁹F NMR data (δ -115 ppm) must align with calculated values to confirm para-substitution and rule out meta impurities.

Q. What are the implications of solvent choice on the catalytic efficiency in benzyl ether formation?

Polar aprotic solvents (e.g., propylene carbonate ) enhance nucleophilicity of the phenolic oxygen, improving reaction rates. However, high-boiling solvents may require prolonged heating, increasing decomposition risks. FeCl₃’s solubility in propylene carbonate enables recyclability (up to 5 cycles) but limits compatibility with moisture-sensitive substrates . Comparative studies with DMF or THF reveal trade-offs between reaction speed and environmental impact.

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The benzyloxy group (electron-donating) activates the aromatic ring toward electrophilic attack at the ortho/para positions, while fluorine (electron-withdrawing) directs reactions to meta positions. This duality complicates regiocontrol in Pd-catalyzed couplings. For example, Suzuki reactions with boronic acids may favor meta-substitution unless directing groups (e.g., carbonyls) override electronic effects .

Methodological Considerations

- Safety : Use closed systems and PPE (respirators, gloves) to handle volatile intermediates (e.g., benzyl bromides) .

- Data Validation : Cross-reference NMR/IR data with computational models and literature benchmarks to resolve ambiguities .

- Green Chemistry : Prioritize recyclable catalysts (e.g., FeCl₃) and solvents (e.g., propylene carbonate) to align with sustainability goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。